![molecular formula C8H20P2 B14148722 (Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] CAS No. 89227-48-5](/img/structure/B14148722.png)
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] is a bidentate ligand commonly used in coordination chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes .
準備方法
Synthetic Routes and Reaction Conditions
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] can be synthesized through the reaction of ethane-1,2-diyl dichloride with two equivalents of propan-2-ylphosphane under an inert atmosphere. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the deprotonation of the phosphane .
Industrial Production Methods
In industrial settings, the production of (Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in ligand exchange reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as palladium(II) chloride or nickel(II) acetate in solvents like dichloromethane or ethanol.
Oxidation: Often uses oxidizing agents like hydrogen peroxide or oxygen in the presence of a catalyst.
Substitution: Requires other ligands and a suitable solvent, often conducted under inert conditions to prevent unwanted side reactions.
Major Products
Coordination Complexes: Various metal-ligand complexes.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Ligands: Formed through ligand exchange.
科学的研究の応用
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology: Investigated for its potential in bioinorganic chemistry, including enzyme mimetics and metalloprotein studies.
Medicine: Explored for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties .
作用機序
The mechanism by which (Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] exerts its effects involves the formation of stable complexes with transition metals. These complexes can facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets include transition metal centers, and the pathways involved often relate to electron transfer and coordination chemistry .
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): Similar structure but with phenyl groups instead of isopropyl groups.
1,2-Bis(dimethylphosphino)ethane (dmpe): Similar structure but with methyl groups instead of isopropyl groups.
Uniqueness
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] is unique due to its isopropyl groups, which provide steric hindrance and influence the electronic properties of the ligand. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
特性
CAS番号 |
89227-48-5 |
|---|---|
分子式 |
C8H20P2 |
分子量 |
178.19 g/mol |
IUPAC名 |
propan-2-yl(2-propan-2-ylphosphanylethyl)phosphane |
InChI |
InChI=1S/C8H20P2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3 |
InChIキー |
FMUUANBUYWACJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)PCCPC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


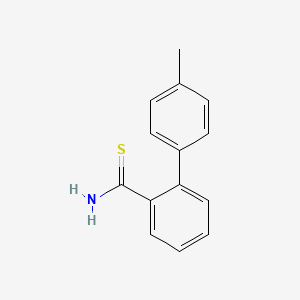
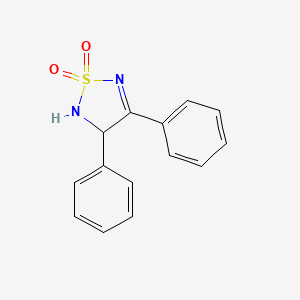
![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)
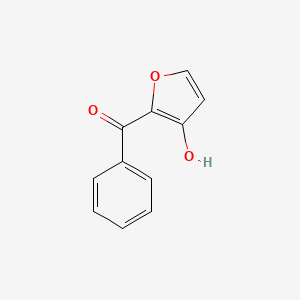
![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
![3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14148681.png)
![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)

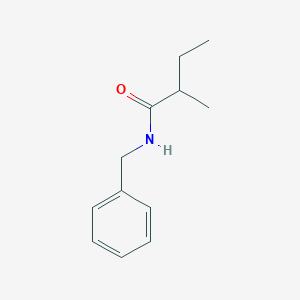
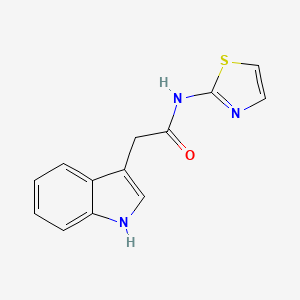
![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
![2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14148717.png)
